molecular formula C21H17N3O2 B14712713 1-Acridin-4-yl-3-(2-methoxyphenyl)urea CAS No. 6936-85-2

1-Acridin-4-yl-3-(2-methoxyphenyl)urea

Cat. No.: B14712713
CAS No.: 6936-85-2
M. Wt: 343.4 g/mol
InChI Key: VIMLJZIGZNWHAD-UHFFFAOYSA-N
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Description

1-Acridin-4-yl-3-(2-methoxyphenyl)urea is a compound that belongs to the class of acridine derivatives Acridine derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine

Preparation Methods

The synthesis of 1-Acridin-4-yl-3-(2-methoxyphenyl)urea typically involves the following steps:

Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, reaction time, and the use of catalysts.

Chemical Reactions Analysis

1-Acridin-4-yl-3-(2-methoxyphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Acridin-4-yl-3-(2-methoxyphenyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Acridin-4-yl-3-(2-methoxyphenyl)urea involves its interaction with biological targets such as DNA and enzymes. The acridine moiety can intercalate into double-stranded DNA, disrupting its helical structure and affecting biological processes involving DNA . This intercalation is driven by charge transfer and π-stacking interactions. Additionally, the compound may inhibit enzymes such as topoisomerases and telomerases, which are involved in DNA replication and repair .

Comparison with Similar Compounds

1-Acridin-4-yl-3-(2-methoxyphenyl)urea can be compared with other acridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and urea linkage, which may confer distinct biological activities and chemical properties compared to other acridine derivatives.

Properties

CAS No.

6936-85-2

Molecular Formula

C21H17N3O2

Molecular Weight

343.4 g/mol

IUPAC Name

1-acridin-4-yl-3-(2-methoxyphenyl)urea

InChI

InChI=1S/C21H17N3O2/c1-26-19-12-5-4-10-17(19)23-21(25)24-18-11-6-8-15-13-14-7-2-3-9-16(14)22-20(15)18/h2-13H,1H3,(H2,23,24,25)

InChI Key

VIMLJZIGZNWHAD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=CC=CC3=CC4=CC=CC=C4N=C32

Origin of Product

United States

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